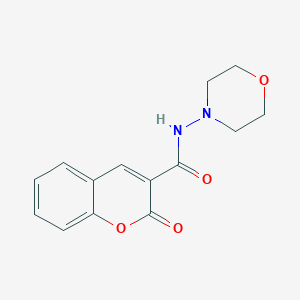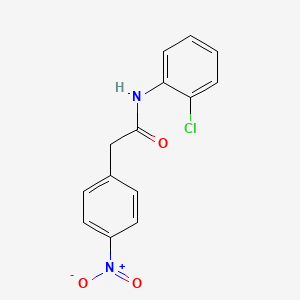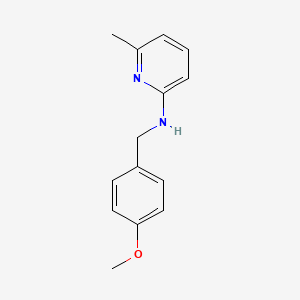
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide, also known as Mocetinostat, is a synthetic compound that belongs to the class of HDAC inhibitors. HDAC inhibitors are a group of compounds that have been shown to have anti-cancer properties. Mocetinostat is a potent inhibitor of HDAC enzymes and has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting HDAC enzymes, which are responsible for regulating gene expression. HDAC enzymes remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. Additionally, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the immune response to cancer cells by increasing the expression of MHC class I molecules on the surface of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it is a potent and specific inhibitor of HDAC enzymes. This makes it a useful tool for studying the role of HDAC enzymes in gene expression and cancer biology. One limitation of using N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it can be toxic to normal cells at high concentrations. This can make it difficult to study the effects of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide on normal cells in vitro.
Future Directions
There are a number of future directions for the study of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide. Additionally, there is interest in studying the combination of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide with other anti-cancer drugs to improve its efficacy. Finally, there is interest in studying the use of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in combination with immunotherapies to enhance the immune response to cancer cells.
Synthesis Methods
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving the condensation of 4-hydroxycoumarin with 4-morpholinecarboxylic acid to form the intermediate 4-(morpholin-4-yl)coumarin. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-N-(2-aminophenyl)acetamide to form N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide.
Scientific Research Applications
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting HDAC enzymes, which are responsible for regulating gene expression. By inhibiting these enzymes, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
N-morpholin-4-yl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(15-16-5-7-19-8-6-16)11-9-10-3-1-2-4-12(10)20-14(11)18/h1-4,9H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNYFDTQSHYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)


![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)


